Metizoline

Description

Structure

2D Structure

3D Structure

Properties

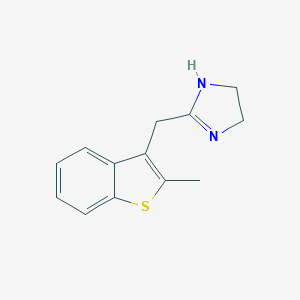

IUPAC Name |

2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9/h2-5H,6-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNKHWUXXOFHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5090-37-9 (mono-hydrochloride) | |

| Record name | Metizoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9074983 | |

| Record name | Metizoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-22-7 | |

| Record name | Metizoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metizoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metizoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metizoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METIZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z27L8N105U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Metizoline on Alpha-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metizoline is a sympathomimetic agent belonging to the imidazoline class of compounds. It is primarily recognized for its vasoconstrictive properties and is commonly utilized as a topical nasal decongestant. Its therapeutic effects are mediated through interactions with the adrenergic system, specifically by acting as an agonist at alpha-adrenergic receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with α-adrenergic receptor subtypes. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also provides comparative data for other structurally related and well-characterized imidazoline derivatives, such as oxymetazoline and cirazoline, to offer a contextual understanding of its potential pharmacological profile.

This compound and its Interaction with Adrenergic and Imidazoline Receptors

This compound's chemical structure, characterized by an imidazoline ring, predisposes it to interact with both α-adrenergic and imidazoline receptors. While its primary pharmacological effect as a vasoconstrictor is attributed to its agonist activity at α1-adrenergic receptors, the broader receptor profile of imidazoline compounds suggests a more complex interaction landscape.

-

Alpha-Adrenergic Receptors: These are G-protein coupled receptors (GPCRs) that are crucial in regulating various physiological processes, including smooth muscle contraction, neurotransmitter release, and cardiovascular function. They are broadly classified into α1 and α2 subtypes, which are further subdivided into α1A, α1B, α1D, and α2A, α2B, α2C.

-

Imidazoline Receptors: These are a separate class of receptors that also bind imidazoline compounds. They are classified into I1, I2, and I3 subtypes and are involved in blood pressure regulation, nociception, and metabolic control. The interaction of this compound with these receptors may contribute to its overall pharmacological effects and potential side effects.

Quantitative Analysis of Receptor Interactions

A thorough review of scientific literature reveals a scarcity of specific quantitative data for this compound's binding affinities (Ki) and functional potencies (EC50) at the various α-adrenergic receptor subtypes. To provide a framework for understanding its potential activity, the following tables present a structure for such data and include available information for the related imidazoline compounds, oxymetazoline and cirazoline.

Binding Affinity Data

Binding affinity, typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi), quantifies the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (pKi) of Imidazoline Agonists at α1-Adrenergic Receptor Subtypes

| Compound | α1A | α1B | α1D | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Oxymetazoline | 8.5 | 7.5 | 7.8 | [1] |

| Cirazoline | 9.2 | 8.1 | 8.4 | [1] |

Table 2: Binding Affinities (pKi) of Imidazoline Agonists at α2-Adrenergic Receptor Subtypes

| Compound | α2A | α2B | α2C | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Oxymetazoline | 9.1 | 7.7 | 8.1 | [2] |

| Cirazoline | 7.2 | 6.5 | 6.8 | [2] |

Functional Potency Data

Functional potency, expressed as the half-maximal effective concentration (EC50), measures the concentration of a drug required to elicit 50% of its maximal effect. A lower EC50 value indicates greater potency.

Table 3: Functional Potency (pEC50) of Imidazoline Agonists at α1-Adrenergic Receptor Subtypes (Calcium Mobilization)

| Compound | α1A | α1B | α1D | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Oxymetazoline | 7.1 (partial agonist) | No activity | No activity | [1] |

| Cirazoline | 8.9 (full agonist) | 7.8 (partial agonist) | 8.1 (partial agonist) | [1] |

Table 4: Functional Potency (pEC50) of Imidazoline Agonists at α2-Adrenergic Receptor Subtypes (cAMP Inhibition)

| Compound | α2A | α2B | α2C | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Oxymetazoline | 8.5 | 7.5 | 8.0 | [2] |

| Cirazoline | 7.5 | 6.8 | 7.1 | [2] |

Signaling Pathways of Alpha-Adrenergic Receptors

This compound, as an agonist at α-adrenergic receptors, is expected to trigger specific intracellular signaling cascades upon receptor activation.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are coupled to Gq/11 proteins, initiates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is the primary driver of smooth muscle contraction, leading to vasoconstriction.

α2-Adrenergic Receptor Signaling

Activation of α2-adrenergic receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. In the context of presynaptic nerve terminals, this pathway inhibits the release of neurotransmitters like norepinephrine, creating a negative feedback loop.

Experimental Protocols

The characterization of this compound's interaction with α-adrenergic receptors would typically involve a combination of radioligand binding assays to determine affinity and functional assays to assess potency and efficacy. The following are detailed, generalized methodologies for these key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a known radioligand for binding to the receptor.

Objective: To determine the Ki of this compound for α1 and α2-adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human α-adrenergic receptor subtype (e.g., from transfected cell lines like HEK293 or CHO).

-

Radioligand:

-

For α1 subtypes: [³H]-Prazosin

-

For α2 subtypes: [³H]-Rauwolscine or [³H]-Yohimbine

-

-

This compound (unlabeled competitor) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Chemical properties and structure of Metizoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizoline hydrochloride is a sympathomimetic agent belonging to the imidazoline class of compounds. It is primarily recognized for its vasoconstrictive properties and has been investigated for its utility as a nasal decongestant. This technical guide provides a detailed overview of the chemical properties, structure, and known signaling pathways of this compound hydrochloride. While comprehensive experimental data is not uniformly available in public literature, this document synthesizes the existing information to serve as a foundational resource for research and development professionals.

Chemical Structure and Properties

This compound hydrochloride is the hydrochloride salt of this compound. The core structure features a 2-substituted imidazoline ring linked to a 2-methylbenzo[b]thiophene moiety via a methylene bridge.

Table 1: Chemical Identifiers of this compound Hydrochloride

| Identifier | Value |

| IUPAC Name | 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole hydrochloride |

| CAS Number | 5090-37-9 |

| Molecular Formula | C₁₃H₁₅ClN₂S |

| Molecular Weight | 266.79 g/mol [1] |

| Canonical SMILES | CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl |

| InChI Key | FPTJVMYMFXHIFO-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Physical Description | Solid (Specific color and form not detailed in available literature) |

| Stereochemistry | Achiral[1] |

| pKa | Data not available in public literature. |

| Solubility | Data on solubility in water and various organic solvents is not specified in the available literature. |

| Melting Point | Data not available in public literature. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiophene ring, the methyl group protons, the methylene bridge protons, and the protons of the imidazoline ring. The exact chemical shifts and coupling constants are not documented in the searched literature.

-

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the 13 unique carbon atoms in the this compound structure. The chemical shifts would be influenced by the aromatic, heterocyclic, and aliphatic environments of the carbons. Specific peak assignments are not available in the public literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride would likely exhibit characteristic absorption bands for:

-

N-H stretching from the imidazoline ring (as a hydrochloride salt, this may be broad).

-

C-H stretching from the aromatic, aliphatic, and methyl groups.

-

C=N stretching from the imidazoline ring.

-

C=C stretching from the aromatic benzothiophene ring.

-

C-S stretching from the thiophene moiety.

A specific, experimentally obtained IR spectrum with peak assignments is not available in the searched literature.

Mass Spectrometry (MS)

The mass spectrum of this compound hydrochloride would show the molecular ion peak for the free base (this compound) at m/z 230.33.[2] Fragmentation patterns would likely involve cleavage of the methylene bridge, and fragmentation of the imidazoline and benzothiophene rings. A detailed experimental mass spectrum with fragmentation analysis is not publicly available.

Mechanism of Action: Alpha-Adrenergic Agonist

This compound is classified as an alpha-adrenergic agonist.[2] Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. Alpha-adrenergic receptors are divided into two main subtypes: α1 and α2, which trigger distinct signaling cascades upon activation. The specific affinity of this compound for α1 versus α2 receptors is not detailed in the available literature. Below are the canonical signaling pathways for both receptor subtypes.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that primarily leads to an increase in intracellular calcium concentration.[3][4][5]

Caption: α1-Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8]

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound hydrochloride are not available in the public scientific literature. The following sections provide generalized procedures that would be applicable for the synthesis and characterization of this compound.

Synthesis of this compound Hydrochloride

A plausible synthetic route for this compound involves the condensation of a 2-methylbenzo[b]thiophene derivative with a suitable imidazoline precursor. A generalized workflow is presented below.

Caption: Generalized Synthesis Workflow.

Note: This represents a hypothetical pathway. The actual synthesis would require optimization of reagents, solvents, temperature, and reaction times.

Spectroscopic Analysis Protocols

Standard analytical techniques would be employed for the structural confirmation of synthesized this compound hydrochloride.

-

NMR Spectroscopy:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate ¹H signals and assign chemical shifts based on known values for similar structural motifs.

-

-

IR Spectroscopy:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

-

Conclusion

This compound hydrochloride is an alpha-adrenergic agonist with a well-defined chemical structure. While its general mechanism of action through adrenergic signaling is understood, specific quantitative physicochemical and detailed spectroscopic data are not widely available in the public domain. This guide provides a consolidation of the known information and outlines standard experimental approaches for its synthesis and characterization. Further research is warranted to fully elucidate the experimental properties of this compound to support its potential development and application.

References

- 1. GSRS [precision.fda.gov]

- 2. GSRS [precision.fda.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

Pharmacological profile of Metizoline as a sympathomimetic agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metizoline is a sympathomimetic agent belonging to the imidazoline class of compounds. It is structurally characterized by a 2-(2-methylbenzo[b]thiophen-3-ylmethyl)-4,5-dihydro-1H-imidazole moiety. Primarily utilized as a nasal decongestant, its pharmacological activity stems from its interaction with adrenergic and imidazoline receptors, leading to vasoconstriction of nasal blood vessels and subsequent reduction in congestion. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinity, functional efficacy, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

The affinity of this compound for various adrenergic and imidazoline receptor subtypes is a critical determinant of its pharmacological action and potential side-effect profile. Radioligand binding assays are the standard method for quantifying the binding affinity (Ki) of a compound for a specific receptor.

Table 1: Receptor Binding Affinity of this compound and Related Compounds

| Compound | Receptor Subtype | pKi | Ki (nM) | Source |

| Benazoline | I2 Imidazoline | 9.07 | ~0.085 | [1] |

| Benazoline | α1-Adrenergic | <5 | >10,000 | [1] |

| Benazoline | α2-Adrenergic | <5 | >10,000 | [1] |

Note: Data for this compound is not explicitly available in the cited literature. Benazoline is a closely related structural analog, and its data is presented as a surrogate.

The available data on benazoline, a close structural analog of this compound, reveals a remarkably high affinity and selectivity for the I2 imidazoline receptor subtype, with a pKi of 9.07.[1] In contrast, its affinity for both α1 and α2-adrenergic receptors is exceedingly low (pKi < 5), indicating a high degree of selectivity for I2 imidazoline receptors over adrenergic receptors.[1] This suggests that the pharmacological effects of compounds like this compound may be significantly mediated through I2 imidazoline receptors.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α1, α2-adrenergic, and I1, I2-imidazoline receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the receptor of interest (e.g., rat cerebral cortex for α2 and I2 receptors, rat kidney for I1 receptors, or cell lines transfected with specific human receptor subtypes) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-clonidine or [3H]-rauwolscine for α2, [3H]-clonidine for I1, [3H]-idazoxan for I2) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Experimental Workflow for Radioligand Binding Assay

References

An In-depth Technical Guide to the Synthesis of Metizoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Metizoline, a vasoconstrictor with applications as a nasal decongestant. The synthesis commences with the formation of the core 2-methylbenzo[b]thiophene scaffold, followed by functionalization at the 3-position and subsequent construction of the 4,5-dihydro-1H-imidazole (imidazoline) ring. This document details the starting materials, key chemical transformations, and provides structured experimental protocols for each step of the synthesis.

This compound Synthesis Pathway Overview

The synthesis of this compound, chemically known as 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole, can be strategically divided into four main stages:

-

Synthesis of 2-Methylbenzo[b]thiophene: This initial step involves the construction of the benzothiophene core structure. A common and effective method is the reaction of a substituted thiophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization.

-

Formylation of 2-Methylbenzo[b]thiophene: To introduce a functional group at the desired 3-position, a Vilsmeier-Haack reaction is employed. This reaction utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to afford 2-methylbenzo[b]thiophene-3-carbaldehyde.

-

Formation of the Key Intermediate: The aldehyde functional group is then converted into a more reactive species suitable for the final coupling step. This is typically achieved by reduction of the aldehyde to the corresponding alcohol, (2-methylbenzo[b]thiophen-3-yl)methanol, followed by conversion to the chloromethyl derivative, 3-chloromethyl-2-methylbenzo[b]thiophene, using a chlorinating agent such as thionyl chloride.

-

Construction of the Imidazoline Ring: The final step involves the reaction of the 3-chloromethyl-2-methylbenzo[b]thiophene intermediate with ethylenediamine. This nucleophilic substitution and subsequent intramolecular cyclization yields the target molecule, this compound.

Below is a logical diagram illustrating this synthetic pathway.

Experimental Protocols

The following sections provide detailed experimental procedures for each key transformation in the synthesis of this compound.

Step 1: Synthesis of 2-Methylbenzo[b]thiophene

This procedure involves the S-alkylation of thiophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization to form the benzothiophene ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Thiophenol | 110.18 | 1.077 | 11.0 g | 0.1 |

| Chloroacetone | 92.53 | 1.15 | 9.3 g | 0.1 |

| Sodium Hydroxide | 40.00 | - | 4.0 g | 0.1 |

| Water | 18.02 | 1.00 | 50 mL | - |

| Dichloromethane | 84.93 | 1.33 | 100 mL | - |

| Polyphosphoric Acid | - | ~2.1 | 100 g | - |

| Diethyl Ether | 74.12 | 0.713 | 150 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | q.s. | - |

Procedure:

-

S-Alkylation: In a 250 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL). To this solution, add thiophenol (11.0 g, 0.1 mol) and stir until a clear solution is obtained. Add chloroacetone (9.3 g, 0.1 mol) dropwise to the stirred solution. After the addition is complete, heat the reaction mixture at 60°C for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane (2 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thioether as an oil.

-

Cyclization: Add the crude thioether to polyphosphoric acid (100 g) in a 250 mL beaker. Heat the mixture slowly to 120°C with stirring and maintain this temperature for 1 hour.

-

Isolation and Purification: Carefully pour the hot reaction mixture onto crushed ice with stirring. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Wash the combined ether extracts with water (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-methylbenzo[b]thiophene.

Expected Yield: ~70-80%

Step 2: Vilsmeier-Haack Formylation of 2-Methylbenzo[b]thiophene

This step introduces a formyl group at the 3-position of the 2-methylbenzo[b]thiophene ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 2-Methylbenzo[b]thiophene | 148.23 | - | 14.8 g | 0.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 21.9 g | 0.3 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.645 | 16.9 g | 0.11 |

| Dichloromethane (anhydrous) | 84.93 | 1.33 | 100 mL | - |

| Sodium Acetate | 82.03 | - | 41.0 g | 0.5 |

| Water | 18.02 | 1.00 | 200 mL | - |

| Diethyl Ether | 74.12 | 0.713 | 150 mL | - |

Procedure:

-

Vilsmeier Reagent Formation: In a dry 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (21.9 g, 0.3 mol). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (16.9 g, 0.11 mol) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes.

-

Formylation: Dissolve 2-methylbenzo[b]thiophene (14.8 g, 0.1 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice with stirring. Add a solution of sodium acetate (41.0 g, 0.5 mol) in water (200 mL) to neutralize the acid. Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude 2-methylbenzo[b]thiophene-3-carbaldehyde can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Yield: ~80-90%

Step 3: Synthesis of 3-Chloromethyl-2-methylbenzo[b]thiophene

This two-part step involves the reduction of the aldehyde to an alcohol, followed by its conversion to the corresponding chloride.

Part A: Reduction to (2-Methylbenzo[b]thiophen-3-yl)methanol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 2-Methylbenzo[b]thiophene-3-carbaldehyde | 176.23 | - | 17.6 g | 0.1 |

| Sodium Borohydride (NaBH₄) | 37.83 | - | 4.2 g | 0.11 |

| Methanol | 32.04 | 0.792 | 150 mL | - |

| Water | 18.02 | 1.00 | 100 mL | - |

| Diethyl Ether | 74.12 | 0.713 | 150 mL | - |

| 1M Hydrochloric Acid | - | - | q.s. | - |

Procedure:

-

Reduction: In a 500 mL round-bottom flask, dissolve 2-methylbenzo[b]thiophene-3-carbaldehyde (17.6 g, 0.1 mol) in methanol (150 mL). Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (4.2 g, 0.11 mol) portion-wise to the stirred solution.

-

Reaction Monitoring and Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. Once the reaction is complete, carefully add water (100 mL) to quench the excess NaBH₄.

-

Work-up and Isolation: Acidify the mixture with 1M hydrochloric acid to pH ~2. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude (2-methylbenzo[b]thiophen-3-yl)methanol, which can be used in the next step without further purification or can be purified by recrystallization.

Expected Yield: >90%

Part B: Conversion to 3-Chloromethyl-2-methylbenzo[b]thiophene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| (2-Methylbenzo[b]thiophen-3-yl)methanol | 178.25 | - | 17.8 g | 0.1 |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.631 | 14.3 g | 0.12 |

| Dichloromethane (anhydrous) | 84.93 | 1.33 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | q.s. | - |

Procedure:

-

Chlorination: In a dry 250 mL round-bottom flask, dissolve (2-methylbenzo[b]thiophen-3-yl)methanol (17.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL). Cool the solution to 0°C in an ice bath. Add thionyl chloride (14.3 g, 0.12 mol) dropwise with stirring.

-

Reaction Completion and Work-up: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-chloromethyl-2-methylbenzo[b]thiophene. This product is often used in the next step without further purification.

Expected Yield: ~85-95%

Step 4: Synthesis of this compound

This final step involves the formation of the imidazoline ring by reacting the chloromethyl intermediate with ethylenediamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 3-Chloromethyl-2-methylbenzo[b]thiophene | 196.70 | - | 19.7 g | 0.1 |

| Ethylenediamine | 60.10 | 0.899 | 12.0 g | 0.2 |

| Toluene | 92.14 | 0.867 | 150 mL | - |

| Sodium Hydroxide | 40.00 | - | q.s. | - |

| Dichloromethane | 84.93 | 1.33 | 150 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-chloromethyl-2-methylbenzo[b]thiophene (19.7 g, 0.1 mol) in toluene (150 mL). Add ethylenediamine (12.0 g, 0.2 mol) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Wash the mixture with water. The product may be in the toluene layer or may precipitate. If it precipitates, filter the solid. If it remains in the organic layer, separate the layers and wash the organic layer with water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. The product can also be converted to its hydrochloride salt for better stability and handling by treating the free base with a solution of HCl in a suitable solvent like isopropanol.

Expected Yield: ~60-70%

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Thiophenol, Chloroacetone | 2-Methylbenzo[b]thiophene | NaOH, Polyphosphoric Acid | 70-80 |

| 2 | 2-Methylbenzo[b]thiophene | 2-Methylbenzo[b]thiophene-3-carbaldehyde | DMF, POCl₃ | 80-90 |

| 3A | 2-Methylbenzo[b]thiophene-3-carbaldehyde | (2-Methylbenzo[b]thiophen-3-yl)methanol | NaBH₄ | >90 |

| 3B | (2-Methylbenzo[b]thiophen-3-yl)methanol | 3-Chloromethyl-2-methylbenzo[b]thiophene | SOCl₂ | 85-95 |

| 4 | 3-Chloromethyl-2-methylbenzo[b]thiophene, Ethylenediamine | This compound | - | 60-70 |

Disclaimer: The provided experimental protocols are based on established chemical transformations and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

In Vitro Vasoconstrictive Properties of Metizoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vitro studies detailing the quantitative vasoconstrictive effects of Metizoline. Consequently, this document provides a theoretical framework based on its established classification as an alpha-adrenergic agonist. The experimental protocols and signaling pathways described are standard methodologies used to investigate similar compounds and represent the expected mechanisms of action for this compound.

Introduction

This compound is a sympathomimetic agent, classified as an alpha-adrenergic agonist, and is primarily utilized as a nasal decongestant.[1] Its therapeutic effect stems from its ability to induce vasoconstriction in the nasal mucosa, thereby reducing swelling and congestion. The vasoconstrictive action of this compound is mediated through its interaction with alpha-adrenergic receptors on vascular smooth muscle cells.[2][3] This technical guide outlines the presumed signaling pathways, and standard experimental protocols to investigate the vasoconstrictive effects of this compound in an in vitro setting.

Presumed Mechanism of Action and Signaling Pathway

As an alpha-adrenergic agonist, this compound is expected to exert its vasoconstrictive effects primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells.[3] This activation initiates a well-established signaling cascade, as depicted in the diagram below.

This compound-Induced Vasoconstriction Signaling Pathway

Caption: Signaling pathway of this compound-induced vasoconstriction.

Data Presentation

Due to the absence of specific in vitro studies on this compound, a quantitative data table cannot be provided. Should such research become available, the following structure is recommended for presenting the findings to allow for clear comparison.

Table 1: Hypothetical Vasoconstrictive Potency and Efficacy of this compound in Isolated Arteries

| Vascular Bed | Agonist | n | EC50 (M) | Emax (% of KCl max) | pA2 (for antagonist studies) |

| Aortic Rings | This compound | - | - | - | - |

| Mesenteric Arteries | This compound | - | - | - | - |

| Renal Arteries | This compound | - | - | - | - |

| Cerebral Arteries | This compound | - | - | - | - |

EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: The maximum response achievable by an agonist. pA2: A measure of the potency of an antagonist. n: number of experiments.

Experimental Protocols

To investigate the vasoconstrictive effects of this compound in vitro, standard organ bath (wire myography) techniques using isolated arterial rings are appropriate.

Protocol 1: In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

Objective: To determine the concentration-response relationship of this compound-induced vasoconstriction in isolated rat thoracic aorta.

Materials:

-

This compound hydrochloride

-

Phenylephrine (positive control)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Potassium chloride (KCl) solution (e.g., 80 mM)

-

Distilled water

-

Male Wistar rats (250-300g)

-

Organ bath system with force transducers

-

Data acquisition system

Methodology:

-

Tissue Preparation:

-

Euthanize a rat via an approved method.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Replace the bath solution every 15-20 minutes.

-

To test tissue viability, contract the rings with a high concentration of KCl (e.g., 80 mM).

-

Wash the tissues and allow them to return to baseline tension.

-

-

Concentration-Response Curve Generation:

-

Once a stable baseline is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Allow the response to each concentration to reach a plateau before adding the next concentration.

-

Record the isometric tension generated at each concentration.

-

A parallel experiment with a known α1-agonist like phenylephrine should be conducted as a positive control.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum contraction induced by KCl.

-

Plot the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response).

-

Calculate the EC50 and Emax values for this compound.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro vasoconstriction assay.

Conclusion

While direct experimental data on the in vitro vasoconstrictive effects of this compound are not currently available in the public domain, its classification as an alpha-adrenergic agonist provides a strong basis for its mechanism of action. The signaling pathway and experimental protocols outlined in this guide serve as a foundational framework for researchers and drug development professionals to design and conduct studies to quantify the vasoconstrictive properties of this compound. Such studies would be invaluable in further characterizing its pharmacological profile and potential therapeutic applications.

References

Metizoline: A Technical Overview of an Obscure Vasoconstrictor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Metizoline (also known as Metyzoline) is a sympathomimetic agent classified as a nasal decongestant.[1][2] Its primary and seemingly sole clinical application has been in the symptomatic relief of allergic and vasomotor rhinitis.[1] Marketed under the trade name Ellsyl, its mechanism of action is presumed to be that of an alpha-adrenergic agonist, leading to vasoconstriction in the nasal mucosa.

History and Development

The developmental history of this compound is not well-documented in readily accessible scientific literature. The compound was the subject of a clinical study published in 1975, which compared its efficacy and safety to phenylephrine for allergic and vasomotor rhinitis. This suggests that this compound was likely discovered and developed sometime prior to this period. However, specific details regarding its synthesis, discovery, and preclinical development are scarce.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-[(2-methyl-1-benzothien-3-yl)methyl]-4,5-dihydro-1H-imidazole | PubChem |

| Molecular Formula | C13H14N2S | PubChem[2] |

| Molar Mass | 230.33 g/mol | PubChem[2] |

| CAS Number | 17692-22-7 | Wikipedia[1] |

| ATC Code | R01AA10 (WHO) | Wikipedia[1] |

| Synonyms | Metyzoline, Benazoline | PubChem[2] |

Pharmacological Profile

Mechanism of Action: Alpha-Adrenergic Agonism

This compound is classified as a sympathomimetic amine, and its vasoconstrictive effects are characteristic of alpha-adrenergic receptor agonists. While specific receptor binding affinities and selectivity profiles for this compound are not available, it is presumed to act on alpha-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa. Activation of these receptors leads to vasoconstriction, reducing blood flow and swelling, thereby alleviating nasal congestion.

The general signaling pathway for an alpha-1 adrenergic agonist, the likely target for this compound, is depicted below.

References

A Technical Guide to the Effects of Imidazoline Derivatives on Nasal Mucosa Blood Flow, with a Focus on Metizoline

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative data and detailed experimental protocols specifically for metizoline are limited in publicly accessible scientific literature. Therefore, this guide synthesizes information on the broader class of imidazoline-derivative alpha-adrenergic agonists, such as oxymetazoline and xylometazoline, to provide a comprehensive understanding of the likely mechanisms and effects of this compound.

Executive Summary

This compound is a sympathomimetic amine belonging to the imidazoline class of compounds, utilized primarily as a topical nasal decongestant. Its therapeutic effect stems from its action as an alpha-adrenergic agonist, inducing vasoconstriction of the blood vessels within the nasal mucosa. This action reduces blood flow and capillary engorgement, thereby decreasing tissue swelling and alleviating nasal congestion. While clinical trials have confirmed the efficacy of this compound, detailed public data on its specific impact on blood flow metrics is sparse.[1] This document outlines the established signaling pathway for this class of drugs, details the common experimental protocols used to measure these effects, and presents quantitative data from closely related compounds like oxymetazoline to serve as a robust proxy.

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling

The primary mechanism driving the vasoconstrictive effects of this compound and related imidazoline derivatives is the activation of alpha-1 adrenergic receptors on vascular smooth muscle cells in the nasal mucosa.[2][3] These receptors are G-protein-coupled receptors (GPCRs) that signal through the Gq pathway.[2][4]

The signaling cascade proceeds as follows:

-

Receptor Binding: this compound binds to the alpha-1 adrenergic receptor.

-

G-Protein Activation: The receptor-agonist complex activates the associated Gq protein.

-

PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).[4]

-

Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3][4]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, leading to smooth muscle contraction and subsequent vasoconstriction.[4]

This cascade effectively narrows the lumen of the blood vessels, reduces blood flow to the nasal turbinates, and decreases mucosal swelling.

Quantitative Data on Nasal Mucosal Blood Flow (NMBF)

The following table summarizes quantitative findings from studies on oxymetazoline, a potent imidazoline derivative structurally and functionally similar to this compound. These studies predominantly use Laser Doppler Flowmetry to assess changes in NMBF.

| Compound | Subject | Dosage / Concentration | Method | Baseline NMBF (mean ± SEM) | Post-Dose NMBF (mean ± SEM) | % Reduction | Key Findings & Citation |

| Oxymetazoline | Human | 60 µg (topical) | Laser Doppler Velocimetry | 78.8 ± 10.3 mL/100g tissue/min | 38.3 ± 10.2 mL/100g tissue/min | 49% | Significant reduction in superficial NMBF observed 5 minutes after local application.[5][6] |

| Oxymetazoline | Rabbit | Clinically relevant doses | Laser Doppler Flowmetry | Not specified | Not specified | ~50% | Induced a dose-dependent decrease in NMBF, suggesting the presence of alpha-2 adrenoceptors.[7] |

| Xylometazoline | Human | 100 µg (topical) | Laser Doppler Flowmetry | Not specified | Not specified | Significant | A significant fall in blood flux was recorded, though it did not correlate with changes in airflow measured by rhinomanometry.[8] |

Experimental Protocols

The gold standard for non-invasive, real-time measurement of nasal mucosal microcirculation is Laser Doppler Flowmetry (LDF).[9][10][11]

Principle of Laser Doppler Flowmetry (LDF)

LDF operates by illuminating the mucosal tissue with a low-power laser light (e.g., 2 mW helium-neon laser at 632.8 nm) via a fiber-optic probe.[11][12] When the light photons encounter moving red blood cells within the microvasculature, they undergo a frequency shift according to the Doppler principle. Light scattered by static tissue remains unshifted. The backscattered light is collected by photodetectors in the probe, and the resulting frequency shift is processed to generate a signal proportional to the blood perfusion (also referred to as flux).[11][12] This flux is a product of the number of red blood cells and their mean velocity in the measured tissue volume, typically expressed in arbitrary Blood Perfusion Units (BPU) or flow units.[12][13]

LDF Experimental Workflow

A typical experimental protocol to assess the effect of a topical agent like this compound on NMBF involves the following steps:

-

Subject Preparation: Volunteers are acclimatized in a controlled environment (stable temperature and humidity) to establish a stable baseline NMBF.

-

Baseline Measurement: An LDF probe is gently placed against the nasal mucosa, commonly on the anterior part of the inferior turbinate.[13] Care is taken to avoid applying pressure, which could compress superficial vessels and alter readings.[13] Baseline blood flow is recorded continuously for a stabilization period (e.g., 10-15 minutes).[14]

-

Drug Administration: A precise dose of the investigational drug (e.g., this compound nasal spray) or a vehicle/placebo control is administered to the nasal cavity.

-

Post-Dose Measurement: NMBF is continuously monitored for a defined period (e.g., up to 12 hours) to determine the onset, magnitude, and duration of the vasoconstrictive effect.[15]

-

Data Analysis: The LDF output (perfusion units) is recorded. The percentage change from the baseline is calculated at various time points to quantify the drug's effect.

Conclusion and Future Directions

For drug development professionals, future research should focus on conducting rigorous, controlled studies to quantify the specific dose-response relationship, onset, and duration of action of this compound on NMBF using standardized methodologies like Laser Doppler Flowmetry. Such data would be invaluable for optimizing formulation, establishing bioequivalence, and further elucidating its clinical pharmacology profile compared to other agents in its class.

References

- 1. researchgate.net [researchgate.net]

- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Superficial nasal mucosal blood flow and nasal patency following topical oxymetazoline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of oxymetazoline on nasal and sinus mucosal blood flow in the rabbit as measured with laser-Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of the effects of xylometazoline on nasal airflow, and on blood flux as measured by laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The laser Doppler flowmeter for measuring microcirculation in human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Laser-Doppler blood flowmetry measurement of nasal mucosa blood flow after injection of the greater palatine canal | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]

- 13. rhinologyjournal.com [rhinologyjournal.com]

- 14. benchchem.com [benchchem.com]

- 15. Topical nasal decongestant oxymetazoline (0.05%) provides relief of nasal symptoms for 12 hours - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Off-Target Effects of Metizoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizoline, a potent nasal decongestant, primarily exerts its therapeutic effects through interaction with the adrenergic system. However, its structural similarity to other imidazoline compounds raises the possibility of interactions with a broader range of molecular targets, leading to potential off-target effects. This technical guide provides an in-depth analysis of the known and potential off-target pharmacology of this compound, with a focus on its interactions with imidazoline and adrenergic receptor subtypes. We present a summary of available quantitative binding data, detailed experimental protocols for assessing receptor affinity, and visualizations of the key signaling pathways involved. Understanding these off-target interactions is crucial for a comprehensive safety assessment and for guiding future drug development and optimization efforts.

Introduction

This compound, chemically known as 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole, is clinically utilized for its vasoconstrictive properties in the nasal mucosa, providing relief from congestion. Its primary mechanism of action is attributed to its agonist activity at α-adrenergic receptors. However, the imidazoline moiety within its structure suggests a potential for interaction with imidazoline receptors, a distinct class of receptors with various physiological roles. This guide delves into the off-target binding profile of this compound, providing a technical overview for researchers in pharmacology and drug development.

Pharmacological Profile of this compound: On-Target and Off-Target Interactions

The pharmacological activity of this compound is not restricted to a single receptor class. While its efficacy as a nasal decongestant is linked to its action on α-adrenergic receptors, it exhibits significant affinity for imidazoline receptors. The potential for off-target effects is primarily associated with its activity at these and other receptor systems.

Adrenergic Receptor Interactions

This compound is a potent ligand at α-adrenergic receptors. However, the lack of comprehensive data on its binding affinity to specific α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C) subtypes presents a significant gap in understanding its full pharmacological profile. The physiological responses mediated by these subtypes are diverse and sometimes opposing, making subtype selectivity a critical determinant of a drug's overall effect and side-effect profile.

Imidazoline Receptor Interactions

This compound demonstrates high affinity for I2 imidazoline receptors. The I2 receptor subtype is known to be an allosteric binding site on monoamine oxidase (MAO), and its modulation can influence neurotransmitter levels.[1] The functional consequences of this compound's interaction with I2 receptors are not fully elucidated but warrant investigation due to the potential for neurological and metabolic effects.

Quantitative Analysis of this compound Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of this compound (referred to as Benazoline in some studies) to its known molecular targets. The data is derived from radioligand binding assays.

| Compound | Target Receptor | pKi | Ki (nM) | Reference |

| This compound (Benazoline) | I2 Imidazoline | 9.07 | 0.85 | [2] |

| α1-Adrenergic | 6.50 | 316 | [2] | |

| α2-Adrenergic | 5.78 | 1660 | [2] | |

| Tracizoline (analogue) | I2 Imidazoline | 8.74 | 1.82 | [2] |

| α1-Adrenergic | 5.63 | 2344 | [2] | |

| α2-Adrenergic | 5.11 | 7762 | [2] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

A thorough understanding of the experimental methodologies used to generate binding affinity data is essential for interpreting the results and designing future studies.

Radioligand Binding Assay for Adrenergic and Imidazoline Receptors

This protocol provides a general framework for determining the binding affinity of a test compound like this compound to α-adrenergic and I2 imidazoline receptors.

Objective: To determine the inhibition constant (Ki) of this compound for α1, α2-adrenergic, and I2 imidazoline receptors.

Materials:

-

Radioligand:

-

For α1-adrenergic receptors: [3H]prazosin

-

For α2-adrenergic receptors: [3H]rauwolscine or [3H]yohimbine

-

For I2 imidazoline receptors: [3H]idazoxan

-

-

Membrane Preparations: Tissues or cell lines expressing the target receptors (e.g., rat cerebral cortex for I2 and α2, rat heart for α1).

-

Test Compound: this compound (Benazoline)

-

Non-specific Binding Control: A high concentration of a known non-radioactive ligand for the target receptor (e.g., phentolamine for adrenergic receptors, idazoxan for imidazoline receptors).

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

-

Scintillation Fluid and Counter.

-

Glass Fiber Filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways of Potential Off-Target Receptors

Understanding the downstream signaling cascades of the receptors this compound may interact with is crucial for predicting the physiological consequences of these off-target effects.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq-coupled, leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is central to smooth muscle contraction and other cellular responses.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally has an inhibitory effect on cellular functions, such as reducing neurotransmitter release from presynaptic terminals.

References

An In-depth Technical Guide on the Core Degradation Pathways and Byproducts of Metizoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the degradation of Metizoline. The pathways and byproducts described in this document are postulated based on the known degradation of its core chemical structures, namely the 1-benzothiophene and 4,5-dihydro-1H-imidazole moieties, and general principles of pharmaceutical stress testing.

Introduction to this compound and its Stability

This compound, with the chemical structure 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole, is a sympathomimetic agent.[1][2] The stability of a pharmaceutical compound like this compound is a critical factor in its development, as degradation can lead to loss of potency and the formation of potentially harmful impurities. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3]

Postulated Degradation Pathways of this compound

The degradation of this compound is likely to involve transformations of its 1-benzothiophene and/or its 4,5-dihydro-1H-imidazole rings. The primary pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolysis is a common degradation pathway for many pharmaceuticals.[4][5] For this compound, the 4,5-dihydro-1H-imidazole (a cyclic amidine) moiety is the most likely site of hydrolytic attack, particularly under acidic or basic conditions. This can lead to ring-opening of the dihydroimidazole ring.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the dihydroimidazole ring could undergo hydrolysis to form an ethylenediamine derivative and 2-methyl-1-benzothiophene-3-acetic acid.

-

Base-Catalyzed Hydrolysis: Alkaline conditions are known to promote the ring-opening of imidazole rings.[1][6] This would likely lead to the formation of N-(2-aminoethyl)-2-(2-methyl-1-benzothiophen-3-yl)acetamide.

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[5] The sulfur atom in the 1-benzothiophene ring and the dihydroimidazole ring are potential sites for oxidation.

-

Oxidation of the Benzothiophene Ring: The sulfur atom in the benzothiophene ring can be oxidized to form a sulfoxide and subsequently a sulfone.[7]

-

Oxidation of the Dihydroimidazole Ring: The dihydroimidazole ring can be susceptible to oxidation, potentially leading to the formation of an imidazole derivative or ring-cleavage products. Studies on other imidazole-containing compounds have shown susceptibility to oxidation by agents like hydrogen peroxide.[8]

Exposure to light, particularly UV light, can induce degradation of photosensitive molecules.[3] Both the 1-benzothiophene and dihydroimidazole rings contain chromophores that could absorb light and undergo photochemical reactions.

-

Photodegradation of the Benzothiophene Ring: Benzothiophenes can undergo photooxidation, potentially leading to the formation of benzothiophene-2,3-dione and subsequently 2-sulfobenzoic acid.[9]

-

Photodegradation of the Dihydroimidazole Ring: Imidazole moieties are known to be sensitive to photodegradation, which can lead to a variety of complex degradation products through various reaction pathways.[8]

Summary of Potential Degradation Byproducts

The following table summarizes the potential degradation byproducts of this compound based on the postulated pathways. Quantitative data is not available in the public domain and would require experimental determination.

| Degradation Pathway | Stressor | Potential Byproducts | Postulated Site of Action |

| Hydrolysis | Acid (e.g., HCl) | N-(2-aminoethyl)-2-(2-methyl-1-benzothiophen-3-yl)acetamide, 2-methyl-1-benzothiophene-3-acetic acid | 4,5-dihydro-1H-imidazole ring |

| Base (e.g., NaOH) | N-(2-aminoethyl)-2-(2-methyl-1-benzothiophen-3-yl)acetamide | 4,5-dihydro-1H-imidazole ring | |

| Oxidation | Oxidizing Agent (e.g., H₂O₂) | This compound S-oxide, this compound S-dioxide, Imidazole derivatives, Ring-opened products | 1-Benzothiophene ring (Sulfur atom), 4,5-dihydro-1H-imidazole ring |

| Photolysis | UV/Visible Light | Benzothiophene-2,3-dione, 2-sulfobenzoic acid, various imidazole-derived photoproducts | 1-Benzothiophene ring, 4,5-dihydro-1H-imidazole ring |

Experimental Protocols for this compound Degradation Studies

The following are detailed, generalized methodologies for conducting forced degradation studies, which would be applicable to this compound.

A typical workflow for a forced degradation study involves subjecting the drug substance to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

Caption: General workflow for a forced degradation study.

-

Acid/Base Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

For acid hydrolysis, add an equal volume of 0.1 N HCl.

-

For base hydrolysis, add an equal volume of 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[11]

-

At various time points, withdraw samples, neutralize them (for acid hydrolysis, with NaOH; for base hydrolysis, with HCl), and dilute to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound (e.g., 1 mg/mL).

-

Add an equal volume of a hydrogen peroxide solution (e.g., 3%).

-

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.[11]

-

Withdraw samples at various time points and dilute for analysis.

-

-

Thermal Degradation:

-

Expose the solid drug substance or a solution of the drug to elevated temperatures (e.g., 80°C) in a calibrated oven.[11]

-

For solutions, samples are withdrawn at different time points. For the solid, samples are dissolved in a suitable solvent before analysis.

-

-

Photostability Testing:

-

Expose the drug substance (solid and in solution) to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples at appropriate time points.

-

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with a UV or photodiode array (PDA) detector is the primary tool for separating and quantifying the parent drug and its degradation products.[11][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification of unknown degradation products by providing molecular weight and fragmentation information.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.[8]

Visualizing the Postulated Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

Caption: Postulated hydrolytic degradation of this compound.

Caption: Postulated oxidative and photolytic degradation of this compound.

Conclusion

While direct experimental evidence for the degradation of this compound is scarce in publicly available literature, a theoretical framework for its degradation pathways can be constructed based on the known chemistry of its 1-benzothiophene and 4,5-dihydro-1H-imidazole components. The primary anticipated degradation routes are hydrolysis of the dihydroimidazole ring, oxidation of the sulfur atom in the benzothiophene ring, and photolytic degradation of both ring systems. To definitively elucidate these pathways and identify the resulting byproducts, comprehensive forced degradation studies employing modern analytical techniques such as HPLC, LC-MS, and NMR are required. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which are essential for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajpsonline.com [ajpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ijrpr.com [ijrpr.com]

- 12. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Metizoline in Solutions by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metizoline is a sympathomimetic agent characterized by its vasoconstrictive properties, belonging to the class of imidazole derivatives. Accurate and precise quantification of this compound in various solutions is crucial for pharmaceutical formulation development, quality control, and stability studies. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. Due to a lack of a specific validated HPLC-UV method for this compound in the available literature, this proposed method is based on established and validated methods for structurally related imidazole derivatives, such as Tetryzoline and Xylometazoline.[1][2][3] The presented protocol and validation parameters are intended to serve as a robust starting point for method development and validation for this compound analysis.

Proposed HPLC-UV Method

This method is adapted from validated procedures for similar imidazole-based compounds and is expected to yield accurate and reproducible results for this compound quantification.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC System with UV Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Acetonitrile:Water (50:50:10, v/v/v) or similar ratio with a buffer |

| pH Adjustment | pH may be adjusted with an acid like orthophosphoric acid if necessary |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| UV Detection | 220 nm |

| Internal Standard | Lidocaine (optional, but recommended for improved precision) |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Preparation of Sample Solutions

-

Accurately measure a volume of the this compound solution and dilute it with the mobile phase to obtain a theoretical concentration within the calibration range.

-

Filter the diluted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Protocol

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Specificity: Analyze a blank sample (diluent) and a sample spiked with this compound to ensure no interference from excipients at the retention time of the analyte.

-

Linearity: Inject the prepared working standard solutions in triplicate. Plot the peak area response against the concentration and determine the correlation coefficient (r²) and the regression equation.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on two different days by different analysts.

-

-

Accuracy: Perform recovery studies by spiking a placebo solution with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±5 °C).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed method, based on data from analogous compounds.[1][3]

| Validation Parameter | Expected Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Range (µg/mL) | 1 - 50 |

| Repeatability (%RSD) | ≤ 2.0% |

| Intermediate Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| LOD (µg/mL) | To be determined |

| LOQ (µg/mL) | To be determined |

| Robustness | No significant impact on results |

Visualizations

References

Application Notes and Protocols for the GC-MS Analysis of Metizoline

For Researchers, Scientists, and Drug Development Professionals

Introduction